molecular formula C14H13ClN4O2 B8380619 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline

4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline

Cat. No.: B8380619
M. Wt: 304.73 g/mol
InChI Key: FILIAKNTYOYOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and an imidazole moiety linked through an ethoxy chain at the 7th position. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts significant biological activity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is unique due to the combined presence of chloro, methoxy, and imidazole groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-7-(2-imidazol-1-ylethoxy)-6-methoxyquinazoline

InChI

InChI=1S/C14H13ClN4O2/c1-20-12-6-10-11(17-8-18-14(10)15)7-13(12)21-5-4-19-3-2-16-9-19/h2-3,6-9H,4-5H2,1H3

InChI Key

FILIAKNTYOYOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCN3C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (412 mg, 1.44 mmol), thionyl chloride (5 ml) and DMF (0.2 ml) was heated at reflux for 1 hour. The mixture was diluted with toluene and the volatiles were removed by evaporation. The residue was suspended in methylene chloride, cooled to 0° C. and aqueous sodium hydrogen carbonate solution was added. The resulting precipitate was collected by filtration and dried under vacuum to give 4-chloro-7-(2-(imidazol-1-yl)ethoxy)-6-methoxyquinazoline (258 mg, 59%).
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using a procedure analogous to the one described for the synthesis of Example 23, 7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3,4-dihydroquinazoline-4-one (286 mg, 1 mmol) was reacted with thionyl chloride (50 ml) to give 4-chloro-7-(2-(imidazol-1-yl)ethoxy)-6-methoxyquinazoline which was then reacted with 5,7-diaza-6-methyloxindole (440 mg, 3 mmol) and sodium hydride (120 mg, 3 mmol) to give 4-(5,7-diaza-6-methyloxindol-3-yl)-7-(2-(imidazol-1-yl)ethoxy)-6-methoxyquinazoline hydrochloride (80 mg, 15%).
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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